9-Decenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Decenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]- is a compound with the molecular formula C15H27NO4 and a molecular weight of 285.38 g/mol. It is categorized under amino acids for stapled peptides. This compound is known for its unique structure, which includes a decenoic acid backbone with an amino group protected by a tert-butoxycarbonyl (Boc) group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Decenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]- typically involves the following steps:
Formation of Decenoic Acid Backbone: The decenoic acid backbone can be synthesized through various methods, including the hydroformylation of 1-octene followed by oxidation.
Introduction of Amino Group: The amino group is introduced through a reaction with an appropriate amine, such as 2-aminoethanol.
Protection of Amino Group: The amino group is then protected using tert-butoxycarbonyl (Boc) anhydride under basic conditions to form the final compound.
Industrial Production Methods
the general approach would involve scaling up the synthetic routes mentioned above, optimizing reaction conditions, and ensuring purity through techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
9-Decenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the double bond in the decenoic acid backbone to a single bond.
Substitution: The Boc-protected amino group can undergo substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Oxo derivatives of the compound.
Reduction: Saturated derivatives with single bonds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
9-Decenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex molecules and peptides.
Biology: Studied for its potential role in biological systems and interactions with proteins.
Medicine: Investigated for its potential therapeutic applications, although it is not used for therapeutic purposes.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 9-Decenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]- involves its interaction with molecular targets such as enzymes and receptors. The Boc-protected amino group can be deprotected under acidic conditions, allowing the free amino group to interact with various biological molecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Decenoic Acid: Lacks the Boc-protected amino group and has different reactivity and applications.
Amino Acids: Compounds like alanine and glycine have similar amino groups but different backbones and properties.
Boc-Protected Amino Acids: Compounds such as Boc-alanine and Boc-glycine have similar protective groups but different backbones.
Uniqueness
9-Decenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]- is unique due to its combination of a decenoic acid backbone and a Boc-protected amino group. This structure provides specific reactivity and applications that are distinct from other similar compounds.
Properties
CAS No. |
89760-47-4 |
---|---|
Molecular Formula |
C15H27NO4 |
Molecular Weight |
285.38 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]dec-9-enoic acid |
InChI |
InChI=1S/C15H27NO4/c1-5-6-7-8-9-10-11-12(13(17)18)16-14(19)20-15(2,3)4/h5,12H,1,6-11H2,2-4H3,(H,16,19)(H,17,18) |
InChI Key |
ZPUKCRKHNOUTJA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCCCC=C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.